6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one
Description
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound featuring a pyrazoloquinolinone core with a chlorine substituent at position 6 and a methyl group at position 1. Its structure combines electron-deficient quinolinone moieties with fused pyrazole rings, enabling interactions with biological targets through hydrogen bonding and lipophilic interactions.
Properties
CAS No. |
61689-23-4 |
|---|---|
Molecular Formula |
C11H8ClN3O |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
6-chloro-1-methyl-9H-pyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C11H8ClN3O/c1-15-11-8(5-13-15)10(16)7-4-6(12)2-3-9(7)14-11/h2-5H,1H3,(H,14,16) |
InChI Key |
BOEPYZQXPZVPBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)C3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Friedländer Approach
The Friedländer condensation, first adapted for pyrazoloquinolines in the early 20th century, involves cyclization between 2-aminobenzophenones and ketones. For 6-chloro-1-methyl derivatives, 5-chloro-2-aminobenzophenone reacts with 3-methyl-1H-pyrazol-5-one under acidic conditions (e.g., polyphosphoric acid) at 120–140°C. This method yields the target compound in 35–45% after 12–24 hours.
Key Optimization:
-
Catalyst : ZnCl₂ improves regioselectivity, suppressing side products like 4-unsubstituted quinolines.
-
Solvent : Ethylene glycol enhances solubility of intermediates, reducing reaction time to 8–10 hours.
Cyclization of 4-Arylidenepyrazolin-5-ones
Aniline-Mediated Cyclization
A two-step protocol developed by Danel et al. (2001) avoids Friedländer’s reliance on 2-aminobenzophenones:
Advantages:
-
Eliminates unstable 2-aminobenzophenone precursors.
-
Tolerates electron-deficient anilines (e.g., nitro-substituted).
Microwave-Assisted Synthesis
Solvent-Free Microwave Irradiation
Microwave methods reduce reaction times from hours to minutes. A 2023 protocol uses:
Comparative Data:
Multicomponent Reactions (MCRs)
T3P®-DMSO-Catalyzed Annulation
A 2023 RSC Advances study reports a one-pot MCR for pyrazoloquinolinones:
Mechanistic Insight:
Halogenation and Functionalization
Post-Synthetic Chlorination
6-Unsubstituted intermediates are chlorinated using:
Limitations:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one. It has shown promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Screening
A study synthesized several derivatives of pyrazoloquinoline and tested their antibacterial activity. Among these, compounds containing the pyrazolo[3,4-b]quinoline scaffold exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating the potential for further development as antituberculosis agents .
Anticancer Applications
The compound has also been investigated for its anticancer properties. Inhibitors targeting checkpoint kinase 1 (Chk1) have emerged as a novel therapeutic strategy in cancer treatment.
Case Study: Chk1 Inhibition
A series of pyrazolo[4,3-c]quinolin-3-one derivatives were evaluated for their ability to inhibit Chk1. These compounds were synthesized and characterized, showing varying degrees of inhibition on Chk1 activity. The structure-activity relationship (SAR) studies revealed that modifications on the quinoline and pyrazole rings could enhance potency, suggesting that similar strategies could be applied to derivatives like this compound to improve its anticancer efficacy .
Other Therapeutic Uses
Beyond antimicrobial and anticancer applications, this compound has potential uses in treating viral infections.
Case Study: HIV Integrase Inhibition
Research has indicated that quinoline derivatives can act as inhibitors of HIV integrase. The design and synthesis of new compounds based on the pyrazoloquinoline structure may lead to effective treatments against HIV by disrupting the viral replication process .
Summary of Applications
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Substitution Patterns and Structural Modifications
Key structural analogs differ in substituent placement and heteroatom composition. Below is a comparative analysis:
Structural Insights :
- Methyl groups at positions 1 and 3 (in analogs like ) may increase steric bulk, affecting receptor access.
- Replacing the pyrazole ring with isothiazole/isoxazole alters hydrogen bonding capacity and steric profiles. Sulfur in isothiazolo derivatives enhances affinity due to stronger H-bonding with receptor sites compared to oxygen in isoxazoles .
Pharmacological Activity: GABAA Receptor Affinity
The main compound and its analogs exhibit varying affinities for the BZD binding site. Key findings include:
Mechanistic Insights :
- The 3-aryl substituent's angle (C-1'-C-3-C-3a) critically impacts receptor binding. For example, isothiazoloquinolinones (128.2°) fit better into the lipophilic L2 pocket than isoxazolo analogs (131.5°) .
- Electron density at the azole nitrogen (N-2) and carbonyl oxygen influences interactions with H1 and H2 sites in the pharmacophore model .
Photophysical and Solubility Properties
Compounds with quinolinone cores exhibit solvent-dependent fluorescence. For example:
Implications :
- The main compound’s chloro and methyl groups may reduce solubility in polar solvents compared to methoxy-substituted analogs .
Biological Activity
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClN₃O |
| Molecular Weight | 233.654 g/mol |
| CAS Number | 61689-23-4 |
| LogP | 2.068 |
| PSA (Polar Surface Area) | 50.68 Ų |
Research indicates that this compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells. It has been shown to influence various signaling pathways involved in cell survival and proliferation.
Antitumor Activity
Numerous studies have demonstrated the antitumor potential of this compound:
- Case Study 1 : A study reported that derivatives of pyrazolo[3,4-b]quinolines, including this compound, showed significant cytotoxicity against various human cancer cell lines. The compound exhibited EC₅₀ values ranging from 400 to 700 nM in solid tumor cell lines, indicating potent activity against cancer cells .
- Case Study 2 : Another investigation revealed that specific derivatives had GI₅₀ values as low as 16 nM, highlighting their effectiveness in inhibiting cell growth .
Anti-inflammatory and Antibacterial Properties
In addition to antitumor effects, this compound has shown promise in anti-inflammatory and antibacterial applications:
- Research Findings : Compounds with similar structures have been associated with anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes. Studies suggest that pyrazolo[3,4-b]quinolines can modulate inflammatory pathways effectively .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications at various positions on the pyrazoloquinoline scaffold significantly affect biological activity:
- Position 6 Substitution : The presence of a chlorine atom at position 6 enhances the compound's potency against cancer cells.
- Position 1 Methyl Group : The methyl group at position 1 contributes to improved lipophilicity and cellular uptake, further enhancing biological activity.
Summary of Biological Activities
Q & A
Q. What spectroscopic methods are critical for confirming the structure of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one and its analogs?
- Methodological Answer : Structural elucidation relies on advanced NMR techniques (COSY, HMQC, HMBC, NOESY) to map proton-proton correlations, heteronuclear couplings, and spatial relationships. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, NOESY experiments can differentiate between regioisomers by identifying spatial proximity of substituents, critical for verifying the chloro and methyl group positions .
Q. How can synthetic yields of pyrazoloquinolinone derivatives be optimized?
- Methodological Answer : Reaction conditions (temperature, solvent polarity, catalyst) must be tailored to minimize side reactions. For instance, in cyclization steps, using Amberlyst 15 in acetonitrile improves yields by promoting acid-catalyzed ring closure while suppressing decomposition. Monitoring intermediates via HPLC ensures purity before proceeding to subsequent steps .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : The compound’s acute toxicity (Category 4 for oral, dermal, and inhalation routes) mandates strict PPE (gloves, lab coat, fume hood). Emergency protocols should include immediate decontamination and medical consultation. Storage in airtight containers under inert atmospheres prevents degradation .
Advanced Research Questions
Q. How do steric and electronic factors influence binding affinity to GABAA receptor subtypes?
- Methodological Answer : Substituent effects are evaluated using pharmacophore models and molecular docking. For example:
- Steric effects : Replacing oxygen with sulfur in the heterocyclic ring (e.g., isothiazolo vs. isoxazolo analogs) increases steric bulk, altering the angle between the aryl group and tricyclic core (e.g., C-3-C-3a-C-4 angles: 131.3° vs. 138.8°). This reduces affinity for α1β3γ2 receptors due to clashes with the L2 lipophilic pocket .
- Electronic effects : Higher electron density at the azole nitrogen (N-2) in isothiazoloquinolones strengthens hydrogen bonding with receptor residues (H1, H2), explaining their nM-level Ki values compared to isoxazolo analogs .
Q. How can contradictory binding data between structurally similar analogs be resolved?
- Methodological Answer : Contradictions arise from differences in receptor subtype selectivity. For example:
- Case Study : Compound 12 (isothiazolo) and 19 (isoxazolo) have similar Ki values for α1β3γ2 but diverge at α5β3γ2. Radioligand displacement assays using [³H]-flumazenil and subtype-specific HEK 293 cell lines clarify selectivity profiles. Molecular dynamics simulations further reveal how subtle angle changes (e.g., C-1'-C-3-C-3a: 128.2° vs. 131.5°) affect binding .
Q. What strategies improve subtype selectivity for GABAA receptors in drug design?
- Methodological Answer :
- Substituent Tuning : Introducing methyl/methoxy groups at the 3-aryl position enhances α2/α3 selectivity by optimizing hydrophobic interactions with the L2 pocket.
- Pharmacophore Refinement : Align analogs with the receptor’s essential volume using QSAR models. For example, 6-Chloro-1-methyl derivatives may mimic flavone-based ligands, leveraging hydrogen bond donors (N-2, carbonyl oxygen) to target α2β3γ2 subtypes .
Key Considerations for Experimental Design
- Contradiction Analysis : Use orthogonal assays (e.g., electrophysiology vs. radioligand binding) to validate receptor modulation.
- Stereochemical Impact : X-ray crystallography or NOESY confirms spatial arrangements critical for activity .
- Toxicity Screening : Prioritize in vitro models (e.g., hepatocyte assays) to mitigate risks identified in safety data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
